Product packaging for 2-Cyano-5-methylpyridine 1-oxide(Cat. No.:CAS No. 159727-87-4)

2-Cyano-5-methylpyridine 1-oxide

Cat. No.: B576134
CAS No.: 159727-87-4
M. Wt: 134.138
InChI Key: UBYIZILZMDHIBP-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) N-Oxides as Advanced Synthetic Intermediates

Pyridine N-oxides are a class of heterocyclic compounds that have long been recognized as valuable and versatile intermediates in organic synthesis. nih.govacs.org The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic properties, rendering the aromatic system more susceptible to both electrophilic and nucleophilic attack. researchgate.net This activation makes positions that are typically unreactive in the parent pyridine, such as C2 and C4, accessible for functionalization. rasayanjournal.co.in The N-oxide group can be readily introduced through oxidation of the corresponding pyridine and can later be removed by deoxygenation, making it an excellent activating and directing group. nih.govresearchgate.net This strategy allows for the synthesis of a wide range of substituted pyridines that would be difficult to access through other means. researchgate.net

Significance of Cyano-Substituted Pyridine Derivatives in Contemporary Organic Synthesis

The cyano group is a powerful functional group in organic chemistry, valued for its strong electron-withdrawing nature and its ability to be converted into a variety of other functionalities, including carboxylic acids, amides, and amines. indiamart.com When appended to a pyridine ring, the cyano group significantly influences the molecule's reactivity and properties. Cyanopyridines are key precursors in the synthesis of numerous biologically active compounds and functional materials. indiamart.comorgsyn.org For instance, they have been investigated for their potential in developing kinase inhibitors and cytotoxic agents for anticancer drug development. indiamart.com The combination of the cyano group's synthetic versatility with the pyridine scaffold's inherent biological relevance makes cyano-substituted pyridine derivatives a cornerstone of modern medicinal chemistry and materials science.

Fundamental Research Questions Pertaining to 2-Cyano-5-methylpyridine 1-oxide

The specific structure of this compound, which combines the activating N-oxide group, the versatile cyano functionality, and a methyl substituent, prompts several fundamental research questions. Key among these are:

How does the interplay between the electron-withdrawing cyano group and the electron-donating methyl group, as modulated by the N-oxide, influence the regioselectivity of further chemical transformations?

What novel reaction pathways can be developed utilizing this compound as a precursor to complex heterocyclic systems?

Can this compound serve as a key intermediate in the synthesis of novel pharmaceutical agents or functional materials, and what structure-activity relationships can be elucidated?

What are the precise mechanistic details of reactions involving this trifunctionalized pyridine derivative, particularly in catalyzed and photochemical processes?

Research into this compound aims to leverage its unique electronic and steric properties to forge new synthetic routes and to create molecules with tailored functions.

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound is primarily focused on its application as a strategic intermediate in organic synthesis. One significant area of investigation is its use in the construction of more complex molecular frameworks. For example, a patent details the reaction of this compound with acetic anhydride (B1165640) under elevated temperatures to produce 6-hydroxy-5-methyl-pyridine-2-carbonitrile. google.com This transformation highlights the utility of the N-oxide in facilitating rearrangements and functional group installations.

Reaction of this compound
ReactantReagentConditionsProductYieldReference
This compoundAcetic acid anhydride145 °C, 64 hours6-Hydroxy-5-methyl-pyridine-2-carbonitrile82% google.com

Furthermore, research has explored the role of related cyanopyridine N-oxides in photochemical reactions. In one study, 2-cyano-6-methylpyridine N-oxide was employed as a hydrogen atom transfer (HAT) reagent in the Minisci-type alkylation of electron-deficient heteroarenes. semanticscholar.org The electron-deficient nature of this N-oxide was found to enhance the yield of the reaction with more electron-rich substrates, demonstrating how the electronic properties of the substituted pyridine N-oxide can be tuned for specific applications. semanticscholar.org The objective of such studies is to expand the synthetic chemist's toolkit, providing new methods for C-H functionalization and the construction of C-C bonds.

The synthesis of this compound itself is typically achieved through the oxidation of the parent 2-Cyano-5-methylpyridine. This precursor is a commercially available compound. The oxidation can be carried out using various oxidizing agents, a common method for the preparation of pyridine N-oxides.

Physicochemical Properties of a Closely Related Isomer: 2-Cyano-3-methylpyridine 1-oxide
PropertyValueSource
Molecular FormulaC7H6N2OPubChem
Molecular Weight134.14 g/mol PubChem
XLogP30.3PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem
Exact Mass134.048012819 DaPubChem

The ongoing research into this compound and its analogues continues to be a fertile ground for discovering new reactions and building complex molecules of scientific and industrial importance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B576134 2-Cyano-5-methylpyridine 1-oxide CAS No. 159727-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1-oxidopyridin-1-ium-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-6-2-3-7(4-8)9(10)5-6/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYIZILZMDHIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C=C1)C#N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 2 Cyano 5 Methylpyridine 1 Oxide

Direct N-Oxidation of 5-Methylpicolinonitrile Precursors

A primary and straightforward approach to synthesizing 2-Cyano-5-methylpyridine 1-oxide is the direct N-oxidation of 5-methylpicolinonitrile. This transformation involves the oxidation of the nitrogen atom in the pyridine (B92270) ring to form the corresponding N-oxide.

Peracid-Mediated Oxidation Protocols for Pyridine N-Oxide Formation

Peracids are widely utilized reagents for the N-oxidation of pyridines. abertay.ac.uk The reaction involves treating the pyridine derivative with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. abertay.ac.ukgoogle.com These reagents effectively deliver an oxygen atom to the nitrogen of the pyridine ring. For instance, this compound can be prepared by reacting 5-methylpicolinonitrile with m-CPBA in a suitable solvent like dichloromethane. google.com The reaction mixture is typically stirred under reflux conditions to ensure complete conversion. google.com Other peracid systems, such as hydrogen peroxide in acetic acid, can also be employed to generate peracetic acid in situ for the oxidation. abertay.ac.uk The use of sodium percarbonate in the presence of a rhenium-based catalyst offers an efficient method for the N-oxidation of various tertiary nitrogen compounds, including pyridine derivatives. organic-chemistry.org

Table 1: Examples of Peracid-Mediated N-Oxidation

Precursor Oxidizing Agent Solvent Conditions Product Reference
5-Methylpicolinonitrile m-Chloroperoxybenzoic acid (m-CPBA) Dichloromethane Reflux, 24 hours This compound google.com
Pyridine Peroxybenzoic acid Not specified Not specified Pyridine N-oxide abertay.ac.uk
Pyridine Derivatives Hydrogen Peroxide / Acetic Acid Not specified Not specified Pyridine N-oxides abertay.ac.uk
Tertiary Nitrogen Compounds Sodium Percarbonate / Rhenium Catalyst Not specified Mild N-oxides organic-chemistry.org

Mechanistic Considerations in N-Oxidation Pathways

The mechanism of N-oxidation of pyridines by peracids is a well-established process. abertay.ac.uk It involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peracid. This concerted process leads to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct. The reaction is generally favored by electron-donating groups on the pyridine ring, which increase the nucleophilicity of the nitrogen atom. Conversely, electron-withdrawing groups can hinder the reaction. In some catalytic systems, such as those employing hydrogen peroxide with a catalyst, the proposed mechanism involves the formation of a more potent oxidizing species, like a percarboxylic acid, in situ. rsc.org This active catalyst then oxidizes the pyridine to its N-oxide. rsc.org

Regioselective Cyanation Approaches to Pyridine N-Oxides

An alternative strategy for the synthesis of this compound involves the introduction of a cyano group onto a pre-formed pyridine N-oxide ring. This approach allows for the regioselective functionalization of the pyridine N-oxide scaffold.

Nucleophilic Cyanide Introduction to Activated Pyridine N-Oxide Systems

The cyanation of pyridine N-oxides is a valuable method for producing cyanopyridines. chem-soc.si This transformation typically requires the activation of the pyridine N-oxide ring to facilitate nucleophilic attack by a cyanide source.

One effective method for activating the pyridine N-oxide ring is through the formation of N-alkoxypyridinium salts. abertay.ac.ukrasayanjournal.co.in These intermediates are generated by reacting the pyridine N-oxide with an alkylating agent, such as dimethyl sulfate (B86663) or iodoethane (B44018). rasayanjournal.co.inorgsyn.org The resulting N-alkoxypyridinium salt is then susceptible to nucleophilic attack by a cyanide anion, typically from a source like potassium cyanide or sodium cyanide. abertay.ac.ukorgsyn.org This reaction, often referred to as a Reissert-Henze type reaction, leads to the formation of the 2-cyanopyridine (B140075) derivative. acs.org The regioselectivity of the cyanation can be influenced by the substituents on the pyridine ring and the nature of the alkylating agent. abertay.ac.uk For instance, the reaction of 2-picoline N-oxide with iodoethane followed by treatment with potassium cyanide yields 4-cyano-2-picoline. rasayanjournal.co.in

Table 2: Cyanation via N-Alkoxypyridinium Intermediates

Pyridine N-Oxide Activating Agent Cyanide Source Product Reference
2-Picoline N-oxide Iodoethane Potassium Cyanide 4-Cyano-2-picoline rasayanjournal.co.in
2-Methylpyridine-1-oxide Dimethyl sulfate Sodium Cyanide 2-Cyano-6-methylpyridine orgsyn.org
Pyridine-1-oxide Dimethyl sulfate Sodium Cyanide 2-Cyanopyridine & 4-Cyanopyridine orgsyn.org

Direct cyanation of pyridine N-oxide salts offers another route to cyanopyridines. chem-soc.siresearchgate.net In this approach, the pyridine N-oxide is treated with an acylating agent, such as dimethylcarbamoyl chloride, in the presence of a cyanide source like potassium cyanide. chem-soc.siresearchgate.net The acylating agent activates the pyridine N-oxide, making it more electrophilic and susceptible to nucleophilic attack by the cyanide ion at the 2-position. chem-soc.si This method has been successfully applied to the synthesis of 2-cyano-4-amidopyridine from 4-amidopyridine N-oxide. chem-soc.siresearchgate.net

Transition-Metal Catalyzed Cyanation of Pyridine N-Oxides

The introduction of a cyano group into the pyridine ring, particularly at the C2 position, can be effectively achieved through transition-metal catalysis. While direct C-H cyanation of pyridines is challenging, the activation provided by the N-oxide functionality facilitates this transformation. researchgate.net Palladium-catalyzed reactions, for instance, have been developed for the cyanation of aryl halides and have shown applicability to heteroaromatic systems. rsc.org These methods often offer high functional group tolerance and catalytic efficacy. rsc.org

The cyanation of pyridine N-oxides can be seen as a valuable synthetic route. chem-soc.sisemanticscholar.org For example, zinc cyanide has been used as a cyanation reagent for the direct synthesis of 2-cyano-isonicotinamide from isonicotinic acid N-oxide. semanticscholar.org Although specific examples detailing the transition-metal catalyzed cyanation of 5-methylpyridine 1-oxide to yield this compound are not abundant in the reviewed literature, the general principles of transition-metal catalyzed cyanation of substituted pyridine N-oxides provide a strong foundation for this approach. researchgate.netsemanticscholar.org The reaction typically involves a palladium or copper catalyst and a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide. rsc.orgacs.org

Functional Group Interconversions Leading to this compound

A prominent industrial method for producing cyanopyridines is the vapor-phase ammoxidation of methylpyridines (picolines). mdpi.comthieme-connect.de This process involves reacting a picoline with ammonia (B1221849) and oxygen at elevated temperatures over a heterogeneous catalyst, typically based on vanadium oxide mixed with other metal oxides like molybdenum or titanium. mdpi.comscientific.netpsu.edu For instance, the ammoxidation of 3-picoline to 3-cyanopyridine (B1664610) is a well-established industrial process. mdpi.compsu.eduiitm.ac.in The resulting 2-cyano-5-methylpyridine would then undergo N-oxidation.

The N-oxidation of pyridines is a common transformation, often accomplished using oxidizing agents like hydrogen peroxide in acetic acid or peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orggoogle.com For the N-oxidation of 3-cyanopyridine, methods using hydrogen peroxide with catalysts like sodium tungstate (B81510) or phosphomolybdic acid have been reported to give high yields. google.compatsnap.com

Table 1: Catalysts and Conditions for Ammoxidation of Picolines

Picoline IsomerCatalyst SystemTemperature (°C)Yield of Cyanopyridine (%)Reference
3-PicolineV2O5/TiO2~340- scientific.net
3-PicolineVanadium-modified zeolites400-420up to 76.0 iitm.ac.in
2-Methyl-5-ethylpyridineVanadium oxide on low-area carrier300-500- google.com
3-PicolineMolten salt (V-Cr, V-P, V-Sb systems)365-370up to 96 google.com

Data presented is based on available information and may not represent optimized conditions.

An alternative route to this compound involves the nucleophilic substitution of a halogen atom from a corresponding halopyridine N-oxide. The N-oxide group activates the pyridine ring, making the 2- and 4-positions susceptible to nucleophilic attack. researchgate.net Therefore, starting with a compound like 2-chloro-5-methylpyridine (B98176) 1-oxide, a cyanation reaction can be performed.

Sustainable Synthesis and Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly influencing the synthesis of pyridine derivatives. researchgate.netresearchgate.netbohrium.com For the production of this compound, several aspects can be considered to enhance its environmental sustainability.

In the N-oxidation step, the use of hydrogen peroxide as the oxidant is advantageous as its only byproduct is water. organic-chemistry.orggoogle.com The development of efficient catalytic systems, such as those based on reusable catalysts like titanium silicalite (TS-1) in continuous flow reactors, further improves the green credentials of this transformation. organic-chemistry.org

For the cyanation step, moving away from toxic cyanide sources is a key goal. While still under development for this specific compound, research into greener cyanation methods is an active area.

Iii. Comprehensive Spectroscopic Characterization of 2 Cyano 5 Methylpyridine 1 Oxide

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound. These vibrations are unique to the molecule's structure and the specific bonds within it, offering a "molecular fingerprint."

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals the presence of specific functional groups, which absorb at characteristic frequencies. For 2-Cyano-5-methylpyridine 1-oxide, key functional groups include the cyano group (C≡N), the pyridine (B92270) N-oxide ring, and the methyl group.

The N-oxide functionality in pyridine derivatives gives rise to a strong N-O stretching vibration (νN-O), typically observed in the 1200-1300 cm⁻¹ region. niscpr.res.in The cyano group is characterized by a sharp, intense absorption band for its C≡N stretching vibration, which is expected in the 2200-2240 cm⁻¹ range. lookchem.com Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-H vibrations of the methyl group appear in the 2900-3000 cm⁻¹ region.

Vibrational ModeFunctional GroupExpected Absorption Range (cm⁻¹)
C-H stretching (aromatic)Pyridine Ring3000 - 3100
C-H stretching (aliphatic)Methyl Group2900 - 3000
C≡N stretchingCyano Group2200 - 2240
Ring stretchingPyridine Ring~1600
N-O stretchingN-Oxide1200 - 1300

This table presents the expected FT-IR absorption bands for this compound based on characteristic functional group frequencies.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for fingerprinting the core structure of the molecule. A combined experimental and theoretical study on the related 2-methylpyridine (B31789) 1-oxide has provided insight into its vibrational characteristics, which can be extrapolated to the title compound. thegoodscentscompany.com

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)
C-H stretching (aromatic)Pyridine Ring3050 - 3100
C≡N stretchingCyano Group2200 - 2240
Ring breathing modePyridine Ring~1000
N-O stretchingN-Oxide1200 - 1300

This table outlines the prominent expected peaks in the FT-Raman spectrum of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. In this compound, there are three distinct aromatic protons on the pyridine ring and three equivalent protons of the methyl group.

Based on data from the closely related 2-cyano-3,5-dimethylpyridine 1-oxide, specific chemical shifts can be predicted. mdpi.com The N-oxide group causes a general downfield shift of the ring protons compared to the non-oxidized pyridine. The protons ortho and para to the N-oxide (H-6 and H-4) are typically shifted further downfield than the meta proton (H-3). The electron-withdrawing cyano group at C-2 will further deshield the adjacent H-3 proton. The methyl group at C-5 is expected to show a singlet in the typical alkyl region.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~7.0 - 7.2Doublet (d)
H-4~7.0 - 7.2Doublet of doublets (dd)
H-6~8.0 - 8.2Singlet/Doublet
-CH₃~2.3 - 2.5Singlet (s)

This table presents the predicted ¹H NMR spectral data for this compound, with assignments based on analysis of related compounds. The exact chemical shifts and coupling constants would require experimental verification.

¹³C NMR spectroscopy details the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The spectrum for this compound will show seven distinct signals: five for the aromatic carbons, one for the cyano carbon, and one for the methyl carbon.

Drawing from spectral data of 2-cyano-3,5-dimethylpyridine 1-oxide and 2-methylpyridine 1-oxide, the chemical shifts can be estimated. mdpi.comillinois.edu The carbon attached to the N-oxide (C-2) and the carbon at the 6-position are significantly affected. The cyano group introduces a quaternary carbon signal (C≡N) typically around 110-120 ppm and a signal for the carbon it is attached to (C-2).

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃~18 - 20
C≡N~111 - 115
C-2~141 - 143
C-3~127 - 129
C-4~137 - 139
C-5~139 - 141
C-6~149 - 151

This table provides predicted ¹³C NMR chemical shifts for this compound. Quaternary carbons (C-2, C-5, C≡N) would be confirmed using advanced NMR techniques.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure. researchgate.netsdsu.edu

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a COSY spectrum would show a correlation (cross-peak) between the adjacent aromatic protons H-3 and H-4.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.edu This allows for the definitive assignment of protonated carbons.

¹H SignalCorrelated ¹³C Signal
H-3C-3
H-4C-4
H-6C-6
-CH₃-CH₃

Expected HSQC correlations for this compound.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most powerful 2D NMR techniques, revealing correlations between protons and carbons over two or three bonds (²JCH and ³JCH). sdsu.edu This is essential for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments.

ProtonExpected HMBC Correlations (to Carbons)
H-3 C-2, C-4, C-5, C≡N
H-4 C-2, C-5, C-6
H-6 C-2, C-4, C-5, -CH₃
-CH₃ C-4, C-5, C-6

This table summarizes the key expected long-range HMBC correlations that would be used to confirm the structure of this compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the molecular orbital energies and the photophysical processes that occur upon electronic excitation.

The UV-Vis absorption spectrum of a molecule reveals the electronic transitions from the ground state to various excited states. For pyridine N-oxide derivatives, the absorption bands in the UV-Vis region are typically attributed to π → π* and n → π* transitions associated with the aromatic ring and the N-oxide group.

While specific experimental UV-Vis absorption data for this compound is not extensively documented in publicly available literature, the absorption characteristics can be inferred from related compounds. Studies on other pyridine N-oxide derivatives show strong absorption features. For instance, 2,4,6-triphenyl pyridine N-oxide exhibits two maximum absorbances at 319 nm and 365 nm in acetonitrile. rsc.org Theoretical and experimental studies on cyano- and methyl-substituted styrylpyridines suggest that the presence of these specific functional groups may not cause a significant shift in the maximum absorption wavelengths. mdpi.com However, the N-oxide group itself, in conjunction with the electron-withdrawing cyano group, is expected to influence the energy of the π-system and thus the position of the π → π* transitions. The typical absorption for pyridine N-oxides involves a strong band around 265 nm, attributed to a π → π* transition, and a weaker, longer-wavelength band above 300 nm. The addition of a cyano group may lead to a slight bathochromic (red) or hypsochromic (blue) shift depending on its position and interaction with the N-oxide functionality.

Table 1: Predicted UV-Vis Absorption Characteristics of this compound

Transition Type Predicted Wavelength Range (nm) Notes
π → π~260-280Primary absorption band, characteristic of the pyridine N-oxide ring system.
n → π / π → π>300Weaker band, potentially involving the N-oxide oxygen lone pair or a shifted π → π transition.

Fluorescence spectroscopy probes the relaxation pathways of a molecule from its excited state back to the ground state. The emission properties, such as the wavelength and quantum yield, are highly sensitive to the molecular structure and its environment.

Many simple pyridine N-oxides are known to be non-emissive or weakly fluorescent under normal conditions. rsc.org This is often due to efficient non-radiative decay pathways or photochemical reactivity from the excited state. However, the introduction of specific substituents can dramatically alter the excited-state dynamics and induce fluorescence.

In the case of this compound, the presence of the electron-withdrawing cyano (-CN) group and the electron-donating methyl (-CH₃) group, along with the N-oxide functionality, creates a potential for intramolecular charge transfer (ICT) upon excitation. Such ICT states are often highly emissive, and their energy is sensitive to solvent polarity.

Comparative Analysis:

Cyano-substituted Pyrroles: Studies on similar heterocyclic compounds like 5-cyano-2-(1-pyrrolyl)-pyridine have shown that fluorescence can originate from both a locally excited (LE) state and a charge transfer (CT) state, with the CT emission dominating in polar solvents. researchgate.net

Acylated Pyridine N-Oxides: The fluorescence of pyridine N-oxides can be "switched on" by acylation of the N-oxide oxygen. For example, acylated derivatives of 2,4,6-triphenyl pyridine N-oxide and methyl 2-phenylquinoline-4-carboxylate N-oxide exhibit emission maxima at 435 nm and 468 nm, respectively, which are absent in the non-acylated parent compounds. rsc.org

Cyanoquinoxaline N-Oxides: In related cyanoquinoxaline N-oxide systems, the interplay of substituents has a profound effect on emission. The introduction of a cyano group can lead to significant red-shifted emissions, indicating a strong influence on the excited-state potential energy surface. rsc.org

Based on these comparative studies, it is plausible that this compound may exhibit weak fluorescence, potentially from an ICT state. The exact emission characteristics would likely be dependent on the solvent environment.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₇H₆N₂O. The calculated molecular weight is approximately 134.14 g/mol . nih.gov In a mass spectrum, this would correspond to the molecular ion peak [M]⁺•. For compounds containing nitrogen, the "nitrogen rule" applies, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular mass.

While a specific mass spectrum for this compound is not available, the fragmentation pattern can be predicted based on the known behavior of pyridine N-oxides and substituted pyridines. A common and characteristic fragmentation for pyridine N-oxides is the loss of an oxygen atom.

Predicted Fragmentation Pattern:

Molecular Ion Peak ([M]⁺•): A peak at m/z = 134 would confirm the molecular weight of the compound.

Loss of Oxygen ([M-16]⁺•): A prominent peak at m/z = 118, corresponding to the loss of an oxygen atom from the N-oxide group to form the 2-cyano-5-methylpyridine radical cation. This is a very common fragmentation pathway for N-oxides.

Loss of CO ([M-28]⁺•): Pyridine rings can undergo ring fragmentation, often involving the loss of carbon monoxide (CO), which would lead to a peak at m/z = 106.

Loss of HCN ([M-27]⁺): The cyano group can be lost as a neutral molecule of hydrogen cyanide (HCN), resulting in a fragment at m/z = 107.

Loss of Methyl Radical ([M-15]⁺): Cleavage of the methyl group would produce a fragment ion at m/z = 119.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Proposed Neutral Loss
134[C₇H₆N₂O]⁺•(Molecular Ion)
118[C₇H₆N₂]⁺•O
119[C₆H₃N₂O]⁺CH₃
107[C₆H₆NO]⁺HCN
106[C₆H₆N₂]⁺•CO

Note: This table represents a prediction of the most likely fragmentation pathways based on the chemical structure and data from analogous compounds. A patent for a synthesis process provides a gas chromatography-mass spectrum for the related compound 2-chloro-5-methylpyridine-N-oxide, illustrating the utility of this technique for characterizing substituted pyridine N-oxides. google.com

Iv. Advanced Computational and Theoretical Investigations of 2 Cyano 5 Methylpyridine 1 Oxide

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties with high accuracy. These methods solve the Schrödinger equation for a molecule, providing detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. uci.edu It is used to determine the optimized ground state geometry, vibrational frequencies, and various electronic properties of molecules. semanticscholar.org Methods like the Becke-3-Lee-Yang-Parr (B3LYP) hybrid functional, often paired with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are commonly used for calculations on pyridine (B92270) derivatives. researchgate.netmdpi.com

For 2-Cyano-5-methylpyridine 1-oxide, DFT calculations would predict a nearly planar pyridine ring structure. The N-oxide bond introduces a significant dipole moment and influences the aromatic system's electronics. The presence of an electron-donating methyl group at the 5-position and a strong electron-withdrawing cyano group at the 2-position would lead to specific modifications of the ring's geometry compared to unsubstituted pyridine N-oxide. Bond lengths and angles around these substituents would reflect electronic push-pull effects and steric interactions. The electronic structure analysis reveals the distribution of electron density, which is crucial for understanding the molecule's reactivity.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

Parameter Predicted Value (Å or °) Description
N1-O bond length ~1.30 Å Typical length for a pyridine N-oxide bond, indicating semi-polar character.
C2-CN bond length ~1.45 Å Bond connecting the cyano group to the pyridine ring.
C-C (ring) bond lengths 1.38 - 1.41 Å Aromatic C-C bonds within the pyridine ring, showing slight variations due to substituent effects.
C-N (ring) bond lengths 1.35 - 1.38 Å Aromatic C-N bonds within the pyridine ring.
O-N1-C2 bond angle ~118° Angle within the pyridine ring, influenced by the N-oxide group.
C3-C2-CN bond angle ~121° Angle indicating the orientation of the cyano substituent.

Note: These are representative values based on DFT calculations of similar substituted pyridine N-oxides.

While DFT excels at describing the electronic ground state, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for investigating electronic excited states. rsc.orgroutledge.com It allows for the calculation of excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range, and other excited-state properties. uci.edursc.org The accuracy of TD-DFT predictions can be benchmarked against experimental spectra, with theoretical results often showing good agreement. mdpi.com

TD-DFT calculations for this compound would predict its electronic absorption spectrum. The calculations would identify the key electronic transitions, typically of π → π* character, responsible for the main absorption bands. researchgate.net The combination of the N-oxide functionality with the cyano and methyl substituents is expected to shift the absorption maxima (λmax) compared to simpler pyridine derivatives. nih.gov These calculations are invaluable for interpreting experimental spectra and understanding the photophysical properties of the molecule. researchgate.net

Table 2: Predicted UV-Vis Absorption Data for this compound from TD-DFT

Predicted λmax (nm) Excitation Energy (eV) Major Orbital Contribution Transition Type
~315 ~3.94 HOMO → LUMO π → π*
~270 ~4.59 HOMO-1 → LUMO π → π*
~245 ~5.06 HOMO → LUMO+1 π → π*

Note: These values are illustrative, based on TD-DFT studies of related aromatic N-oxides and cyanopyridines.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other reagents. youtube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital lacking electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be distributed primarily over the pyridine ring and the oxygen atom of the N-oxide group, which are electron-rich regions. The LUMO, conversely, would likely be localized on the electron-deficient pyridine ring, with significant contributions from the carbon atoms attached to the electronegative N-oxide group and the electron-withdrawing cyano group. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
HOMO ~ -6.8 eV Highest Occupied Molecular Orbital; associated with nucleophilicity.
LUMO ~ -2.1 eV Lowest Unoccupied Molecular Orbital; associated with electrophilicity.
HOMO-LUMO Gap ~ 4.7 eV Energy difference, indicating kinetic stability and chemical reactivity.

Note: These energy values are typical estimates for substituted pyridine N-oxides based on DFT calculations.

The characteristics of the frontier orbitals provide a framework for understanding the molecule's reactivity. The energy of the HOMO is related to its ionization potential and its ability to donate electrons in a reaction. The energy of the LUMO is related to its electron affinity and its ability to accept electrons.

The relatively large HOMO-LUMO gap for this compound suggests it is a kinetically stable molecule. However, the spatial distribution of these orbitals dictates its reactive sites. The localization of the LUMO on the ring and cyano group indicates that these are the likely sites for nucleophilic attack. The HOMO's location on the ring and N-oxide oxygen points to these areas as potential sites for electrophilic attack or coordination to metal centers. In electron transfer processes, the molecule would accept an electron into its LUMO during reduction and donate an electron from its HOMO during oxidation. nih.govelectronicsandbooks.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions and reactive sites. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. mdpi.com

In an MEP map, regions of negative electrostatic potential (typically colored red to yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive electrostatic potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. researchgate.net

For this compound, the MEP analysis would reveal distinct regions of varying potential. The most negative potential would be concentrated around the highly electronegative oxygen atom of the N-oxide group and the nitrogen atom of the cyano group. nih.gov These areas represent the primary sites for interactions with electrophiles, protons, or metal cations. Conversely, positive potential would be located around the hydrogen atoms of the methyl group and the pyridine ring, indicating sites susceptible to attack by nucleophiles. The MEP surface provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species. nih.gov

Computational Prediction and Validation of Spectroscopic Parameters

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the spectroscopic properties of molecules. These methods allow for the simulation of vibrational, nuclear magnetic resonance (NMR), and electronic spectra, which can then be correlated with experimental data to confirm structural assignments and understand electronic characteristics.

The vibrational spectrum of a molecule is a unique fingerprint determined by its structure and bonding. Theoretical calculations, typically using DFT methods like B3LYP, can predict the harmonic vibrational frequencies corresponding to the normal modes of vibration. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. However, they can be scaled by an empirical factor to achieve excellent agreement with experimental data obtained from Infrared (IR) and Raman spectroscopy.

For a molecule like this compound, key vibrational modes include the C≡N stretch of the cyano group, the N-O stretch of the oxide functionality, C-H and C-C stretching and bending modes of the pyridine ring, and the vibrations of the methyl group. Computational analysis provides a detailed assignment for each observed band in the experimental spectrum. For instance, studies on related substituted pyridines have shown that DFT calculations can reliably predict the frequencies for these characteristic functional groups researchgate.net.

Illustrative Data: Correlation of Theoretical and Experimental Vibrational Frequencies The following table is an illustrative example based on typical results for substituted pyridine N-oxides and is not based on published experimental data for this specific molecule.

Vibrational Mode AssignmentCalculated Frequency (cm⁻¹) (Scaled)Hypothetical Experimental Frequency (cm⁻¹)
C≡N Stretch22352230
Aromatic C-H Stretch30803075
Methyl C-H Asymmetric Stretch29852980
Pyridine Ring Stretch16101605
N-O Stretch12551250
Pyridine Ring Breathing995992
Table 1. An example of the correlation between scaled theoretical vibrational frequencies and hypothetical experimental IR data for this compound.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts imist.mamdpi.com. When combined with DFT, the GIAO method can predict ¹H and ¹³C chemical shifts that show a strong linear correlation with experimental values. This allows for the unambiguous assignment of signals in complex NMR spectra and can help in the structural elucidation of newly synthesized compounds.

The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule. The theoretical chemical shifts are then obtained by referencing these shielding values to a standard, typically Tetramethylsilane (TMS). The predicted shifts for the protons and carbons in the pyridine ring and the methyl group of this compound would be influenced by the electronic effects of the electron-withdrawing cyano group and the electron-donating N-oxide and methyl groups. Studies on various substituted pyridine N-oxides have demonstrated the accuracy of the GIAO method in predicting these electronic influences on chemical shifts core.ac.ukresearchgate.net.

Illustrative Data: Correlation of GIAO-Calculated and Experimental NMR Chemical Shifts The following table is an illustrative example based on typical results for substituted pyridine N-oxides and is not based on published experimental data for this specific molecule.

AtomCalculated Chemical Shift (ppm)Hypothetical Experimental Chemical Shift (ppm)
C2 (C-CN)120.5120.1
C3140.2139.8
C4128.9128.5
C5 (C-CH₃)138.1137.7
C6148.5148.0
H38.358.30
H47.457.40
H68.558.50
CH₃2.452.40
Table 2. An example of the correlation between GIAO/DFT calculated ¹³C and ¹H NMR chemical shifts and hypothetical experimental data for this compound.

The electronic absorption properties of a molecule can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the UV-Vis spectrum mdpi.comnih.gov. The calculations provide the maximum absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band.

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic system. TD-DFT calculations can predict how the substituents (cyano, methyl, and N-oxide groups) modify the energies of the molecular orbitals (such as the HOMO and LUMO) and thus shift the absorption maxima compared to unsubstituted pyridine N-oxide. Theoretical studies on similar cyano-substituted aromatic compounds have shown that TD-DFT provides reliable predictions of λmax, often within 10-20 nm of the experimental values nih.govresearchgate.net.

Illustrative Data: TD-DFT Calculated Electronic Transitions The following table is an illustrative example based on typical results for substituted pyridine N-oxides and is not based on published experimental data for this specific molecule.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁2950.45HOMO → LUMO (π→π)
S₀ → S₂2600.15HOMO-1 → LUMO (π→π)
S₀ → S₃2250.30HOMO → LUMO+1 (π→π*)
Table 3. An example of TD-DFT predicted UV-Vis absorption data for this compound.

Mechanistic Elucidation of Reactions Involving Pyridine N-Oxide Moieties (e.g., Polonovski Rearrangement, Oxidative Conversions)

The pyridine N-oxide moiety is a versatile functional group that participates in a variety of important organic transformations. Computational chemistry is instrumental in mapping the potential energy surfaces of these reactions, identifying transition states, and clarifying the reaction mechanisms.

The Polonovski rearrangement is a classic reaction of tertiary amine N-oxides. In this reaction, treatment of the N-oxide with an activating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride, leads to rearrangement organicreactions.orgacs.org. The central feature of the mechanism is the transformation of the N-oxide into an iminium ion intermediate organicreactions.org. The reaction begins with the acylation of the N-oxide oxygen by the anhydride, forming an N-acetoxy pyridinium (B92312) intermediate. This intermediate is unstable and eliminates an acetate (B1210297) ion. A base (such as the acetate) then abstracts a proton from an α-carbon (either the C2 or C6 position of the pyridine ring, or a methyl group attached to the ring), leading to the formation of a key iminium cation intermediate. This reactive species can then be trapped by a nucleophile, leading to the final functionalized pyridine product organicreactions.org.

Oxidative conversions are another important class of reactions for pyridine N-oxides. The N-O bond is relatively weak (bond dissociation energy of ~63 kcal/mol for pyridine N-oxide) and can undergo heterolytic fragmentation thieme-connect.de. This makes pyridine N-oxides effective and mild nucleophilic oxidants, capable of transferring their oxygen atom to a variety of substrates, often in the presence of metal catalysts thieme-connect.deorganic-chemistry.org. For example, they are used in the oxidation of alkynes, allenes, and carbenes. Mechanistic studies, often supported by DFT calculations, show that the reaction typically involves an initial nucleophilic attack by the N-oxide oxygen onto the substrate or a metal center. This is followed by the cleavage of the N-O bond, transferring the oxygen and regenerating the pyridine moiety thieme-connect.de. These oxidative capabilities are central to the synthetic utility of pyridine N-oxides in modern organic chemistry organic-chemistry.orgsemanticscholar.org.

V. Chemical Reactivity and Synthetic Transformations of 2 Cyano 5 Methylpyridine 1 Oxide

Reactions at the N-Oxide Functionality

The N-oxide group is central to many of the synthetic applications of 2-cyano-5-methylpyridine 1-oxide, serving as a precursor to the corresponding pyridine (B92270) or as a directing group for further functionalization.

The removal of the oxygen atom from the N-oxide is a fundamental transformation that yields the corresponding 2-cyano-5-methylpyridine. This deoxygenation can be accomplished using a variety of reducing agents. A common and effective method involves the use of trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃). For instance, the deoxygenation of substituted pyridine N-oxides has been successfully achieved with PCl₃ in an appropriate solvent. rsc.org

In recent years, photocatalytic methods have emerged as a milder and more environmentally friendly alternative for the deoxygenation of N-oxides. nih.gov These reactions are often catalyzed by transition metal complexes, such as those based on rhenium. rsc.orgnih.govrsc.org Notably, the efficiency of these photocatalytic deoxygenations is influenced by the electronic nature of the substituents on the pyridine ring. Pyridine N-oxides bearing electron-withdrawing groups, such as a cyano group, have been observed to undergo faster deoxygenation compared to those with electron-donating groups. rsc.org This suggests that this compound would be a highly suitable substrate for such transformations.

Table 1: Representative Conditions for Deoxygenation of Pyridine N-Oxides
Reagent/CatalystConditionsProductNotes
Phosphorus Trichloride (PCl₃)Inert solvent (e.g., toluene), 25 °C2-Cyano-5-methylpyridineA classical and efficient method.
[Re(4,4'-tBu-bpy)(CO)₃Cl]Visible light, DIPEA, CD₃CN, 20 °C2-Cyano-5-methylpyridineA mild, photocatalytic approach. The cyano group enhances reaction rates. rsc.org

While direct rearrangement of this compound itself is not extensively documented, analogous transformations of pyridine N-oxides are well-established and highly relevant. The Reissert-Henze reaction, for example, is a classic method for the cyanation of pyridine N-oxides at the α-position. This reaction involves treatment of the N-oxide with an acylating agent, such as dimethylcarbamoyl chloride, in the presence of a cyanide source like potassium cyanide. chem-soc.si This process proceeds through an intermediate that rearranges to afford the 2-cyanopyridine (B140075).

The formation of pyridone derivatives from pyridine N-oxides is another important rearrangement-type reaction. Although a direct conversion of this compound to a pyridone is not a standard reaction, pyridones are often synthesized through multi-step sequences that may involve pyridine N-oxide chemistry or through the rearrangement of other heterocyclic systems. scielo.org.mxresearchgate.net For instance, the synthesis of substituted 3-cyano-2-pyridones can be achieved through the cyclization of appropriate precursors. scielo.org.mx

The N-oxide group is known to activate the ortho positions (C2 and C6) of the pyridine ring towards both nucleophilic and electrophilic attack, as well as facilitating metallation. researchgate.netmdpi.com This directing effect is a powerful tool for the regioselective introduction of functional groups. In the case of this compound, the C6 position is ortho to the N-oxide and is a prime site for functionalization.

While specific examples of ortho-functionalization on this compound are not widely reported, the general principles are well-established with analogous substrates like quinoline (B57606) N-oxides. mdpi.com For example, palladium-catalyzed C-H activation at the C2 position of quinoline N-oxides allows for the introduction of aryl and other carbon-based substituents. mdpi.com It is conceivable that similar strategies could be applied to this compound to achieve functionalization at the C6 position. Ortho-lithiation, another common strategy for the functionalization of pyridine derivatives, could potentially be employed, although the presence of the acidic methyl group would need to be considered. researchgate.net

Transformations Involving the Cyano Group

The cyano group at the C2 position is a versatile functional group that can be converted into a variety of other functionalities, most notably carboxylic acids, amides, and amines.

The hydrolysis of the nitrile functionality in this compound can lead to either the corresponding carboxylic acid (5-methylpicolinic acid 1-oxide) or the amide (5-methylpicolinamide 1-oxide), depending on the reaction conditions.

Acid-catalyzed hydrolysis, typically by heating with a strong acid such as hydrochloric acid, generally leads to the formation of the carboxylic acid. The reaction proceeds via the intermediate formation of the amide, which is then further hydrolyzed.

Base-catalyzed hydrolysis, on the other hand, can often be controlled to selectively produce the amide or the carboxylate salt. The use of milder basic conditions or specific catalysts can favor the formation of the amide. For complete hydrolysis to the carboxylic acid under basic conditions, a subsequent acidification step is required to protonate the carboxylate salt.

Table 2: General Conditions for the Hydrolysis of Cyanopyridines
ProductConditionsNotes
5-Methylpicolinamide 1-oxideControlled basic hydrolysis (e.g., NaOH solution, heat)The reaction can be stopped at the amide stage under appropriate conditions.
5-Methylpicolinic acid 1-oxideAcid hydrolysis (e.g., reflux with dilute HCl) or vigorous basic hydrolysis followed by acidification.Complete hydrolysis of the nitrile group.

The cyano group can be readily reduced to an aminomethyl group, providing access to (5-methylpyridin-2-yl)methanamine (B1354176) 1-oxide. The most common method for this transformation is catalytic hydrogenation. This typically involves reacting the cyanopyridine with hydrogen gas in the presence of a metal catalyst. While palladium is often used, it can sometimes lead to dehalogenation if halogen substituents are present. researchgate.net For substrates without such sensitive groups, catalysts like Raney nickel or rhodium are also effective. The reaction is generally carried out in a solvent such as methanol (B129727) or ethanol, often with the addition of ammonia (B1221849) to suppress the formation of secondary amine byproducts.

Nitrile-Based Cycloaddition Reactions (Comparative Context)

While specific examples of cycloaddition reactions involving this compound are not extensively documented, the reactivity of the nitrile group in related systems provides a comparative context for its potential transformations. The nitrile functional group can participate as a 2π component in pericyclic reactions, although it is generally less reactive than corresponding alkenes or alkynes.

1,3-Dipolar cycloadditions are a common class of reactions for nitriles. Nitrile oxides, generated in situ, readily react with dipolarophiles like alkenes and alkynes to form five-membered heterocycles such as isoxazolines and isoxazoles, respectively. researchgate.netmdpi.com These reactions are often highly regioselective and can proceed without the need for metal catalysts. maynoothuniversity.ie The mechanism can be influenced by both steric and electronic factors, with Frontier Molecular Orbital (FMO) theory often used to predict the regiochemical outcome. mdpi.com

Furthermore, under specific conditions, unactivated cyano groups can function as dienophiles or enophiles in Diels-Alder and ene reactions, respectively. mit.edu These transformations typically require high temperatures and are part of cascade processes that can lead to the formation of complex polycyclic pyridine derivatives. mit.edu For this compound, such reactions would be challenging but could theoretically be explored under forcing conditions or with intramolecular strategies to overcome the inherent low reactivity of the nitrile dienophile.

Reaction TypeNitrile RoleReactant Partner (Example)Product (Example)
[3+2] CycloadditionDipolarophileNitrile Oxide (R-CNO)Isoxazole derivative
Diels-Alder ReactionDienophileDieneDihydropyridine derivative
Ene ReactionEnophilePropargylic Ene SubstrateAllenylimine intermediate
Table 1: Potential Cycloaddition Reactions Involving a Nitrile Group.

Reactivity of the Methyl Group

The methyl group at the C5 position of the pyridine ring is susceptible to various transformations, primarily involving functionalization through oxidation or its use as a nucleophilic carbon source in condensation reactions.

The oxidation of methyl groups on pyridine rings is a well-established method for synthesizing pyridine aldehydes and carboxylic acids. Nicotinic acid, for instance, is produced industrially through the oxidation of 5-ethyl-2-methylpyridine. researchgate.net In the context of this compound, the C5-methyl group can be selectively oxidized using various oxidizing agents.

The reaction can be controlled to yield either the corresponding aldehyde (5-formyl-2-cyanopyridine 1-oxide) or the carboxylic acid (2-cyano-5-carboxypyridine 1-oxide), depending on the strength of the oxidant and the reaction conditions. For instance, vapor-phase oxidation over modified vanadium oxide catalysts is a common industrial method for such transformations on pyridine derivatives. ect-journal.kz Milder oxidizing agents would favor the formation of the aldehyde, while stronger conditions would lead to the carboxylic acid.

The methyl group on a pyridine ring exhibits sufficient acidity to be deprotonated by a strong base, forming a carbanion. This nucleophilic species can then participate in condensation reactions with various electrophiles, most commonly aldehydes and ketones. This reactivity is analogous to the condensation of 2-methylpyridine (B31789) (2-picoline) with formaldehyde, which proceeds through an intermediate alcohol. wikipedia.org

For this compound, treatment with a strong base like lithium diisopropylamide (LDA) would generate an anion at the methyl position. This anion can then react with an aldehyde (e.g., benzaldehyde) in an aldol-type condensation to form a β-hydroxy pyridine derivative. Subsequent dehydration of this intermediate would yield a styryl-type product. This pathway provides a versatile method for carbon-carbon bond formation at the C5 position.

Regioselective Functionalization of the Pyridine Ring System

Pyridine N-oxides are highly activated toward nucleophilic attack, particularly at the C2 (α) and C4 (γ) positions. The Reissert-Henze reaction is a classic example, where pyridine N-oxides react with cyanide ions in the presence of an acylating agent to introduce a cyano group at the C2 position. chem-soc.siacs.org

In this compound, the C2 position is already substituted. The primary sites for nucleophilic attack are therefore the C4 and C6 positions. The cyano group at C2 is a strong electron-withdrawing group, which further activates the ring for nucleophilic aromatic substitution (SNAr). In related pyridinium (B92312) systems, a 2-cyano group has been shown to be a potent activating group for SNAr reactions. nih.gov Depending on the reaction conditions and the nature of the nucleophile, substitution could occur at the C6 position. It is also conceivable that under harsh conditions, the cyano group itself could act as a leaving group, being displaced by potent nucleophiles. researchgate.net

PositionActivating/Deactivating FactorsSusceptibility to Nucleophilic Attack
C2Activated by N-Oxide; Occupied by CNPossible substitution of CN group
C4Activated by N-OxideFavorable site for attack
C6Activated by N-OxideFavorable site for attack
Table 2: Regioselectivity in Nucleophilic Substitution Reactions.

While pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to its electron-deficient nature, the N-oxide group is strongly activating and directs incoming electrophiles to the C4 (para) position. rsc.org The reaction proceeds through a two-step mechanism involving the formation of a cationic intermediate, with the initial attack of the electrophile being the rate-determining step. masterorganicchemistry.com

For this compound, the directing effects of the three substituents must be considered.

N-oxide : Strongly activating, C4-directing.

C2-Cyano group : Strongly deactivating and meta-directing (i.e., directs to C4 and C6).

C5-Methyl group : Weakly activating and ortho, para-directing (i.e., directs to C4 and C6).

All three groups direct incoming electrophiles toward the C4 and C6 positions. However, the C6 position is ortho to the activating methyl group but also ortho to the deactivating cyano group. The C4 position is para to the strongly activating N-oxide, meta to the deactivating cyano group, and ortho to the activating methyl group. Computational studies on the nitration of pyridine-N-oxide confirm that in the absence of other factors, the para product is favored. rsc.orgresearchgate.net Therefore, electrophilic substitution, such as nitration or halogenation, is most likely to occur at the C4 position of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

The pyridine N-oxide moiety in this compound plays a crucial role in directing and activating the pyridine ring for transition metal-catalyzed cross-coupling reactions. The N-oxide group enhances the reactivity of the C-H bonds at the 2- and 6-positions, making them susceptible to functionalization. While direct C-H functionalization of the parent pyridine N-oxide is well-documented, the presence of the cyano group at the 2-position in the target molecule modifies this reactivity, often necessitating a pre-functionalized substrate, such as a halogenated derivative, for successful cross-coupling.

Palladium and nickel catalysts are commonly employed for these transformations. For instance, palladium-catalyzed direct arylation of pyridine N-oxides allows for the formation of 2-arylpyridines. nih.gov This methodology can be extended to derivatives of this compound. For example, a 2-halo derivative of the title compound could readily participate in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions to introduce diverse aryl, vinyl, and alkynyl groups, respectively.

Table 1: Representative Transition Metal-Catalyzed Cross-Coupling Reactions on Pyridine N-oxide Scaffolds

Coupling ReactionCatalyst/ReagentsCoupling PartnerProduct TypePotential Application for this compound Derivative
Suzuki-Miyaura Pd(OAc)₂, Ligand, BaseArylboronic acid2-Aryl-5-methylpyridine 1-oxideIntroduction of various aryl and heteroaryl moieties.
Heck Pd(OAc)₂, Ligand, BaseAlkene2-Alkenyl-5-methylpyridine 1-oxideSynthesis of styrenyl and other vinyl derivatives.
Sonogashira Pd catalyst, Cu(I) cocatalyst, BaseTerminal alkyne2-Alkynyl-5-methylpyridine 1-oxideFormation of carbon-carbon triple bonds for further elaboration.

This table presents generalized conditions based on known reactions of pyridine N-oxide derivatives. Specific conditions for this compound derivatives may require optimization.

A notable example of a related transformation is the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes. soton.ac.uk This reaction proceeds efficiently in the presence of a palladium catalyst and a copper(I) co-catalyst, demonstrating the feasibility of coupling reactions on cyanopyridine rings. soton.ac.uk A hypothetical Sonogashira coupling of a 6-halo-2-cyano-5-methylpyridine 1-oxide derivative would be expected to yield the corresponding 6-alkynyl product, a valuable intermediate for further synthesis.

Derivatization Strategies for Advanced Chemical Building Blocks

The unique combination of functional groups in this compound provides multiple avenues for its derivatization into more complex and functionally diverse chemical building blocks. These strategies can target the N-oxide, the cyano group, the methyl group, or the pyridine ring itself.

One key strategy involves the functionalization at the C2 position, facilitated by the N-oxide group. For instance, pyridine N-oxides can be converted to 2-aminopyridines. semanticscholar.org This transformation can be particularly useful for introducing a key pharmacophoric group.

The cyano group itself is a versatile handle for further transformations. It can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile, leading to the formation of fused heterocyclic systems. mit.edu The nitrile functionality can also be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up a wide range of synthetic possibilities.

Furthermore, the methyl group at the 5-position can be a site for functionalization. While less activated than the positions adjacent to the N-oxide, strategies for the functionalization of methyl groups on pyridine rings, often involving radical reactions or metallation, can be envisioned to introduce further complexity. A green chemistry approach has been developed for the C2-functionalization of 3-methylpyridine-1-oxide, which serves as an analogue for potential reactions of the title compound.

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeReagentsFunctional Group TargetedProduct Type
Amination Activating agent, Amine sourcePyridine ring (C2)2-Amino-5-methylpyridine 1-oxide derivative
[4+2] Cycloaddition DieneCyano groupFused heterocyclic system
Hydrolysis Acid or BaseCyano group5-Methylpicolinic acid 1-oxide or 5-Methylpicolinamide 1-oxide
Reduction Reducing agent (e.g., LiAlH₄)Cyano group(5-Methylpyridin-2-yl)methanamine 1-oxide
Side-chain Halogenation N-Halosuccinimide, Radical initiatorMethyl group2-Cyano-5-(halomethyl)pyridine 1-oxide

This table outlines potential derivatization pathways based on the known reactivity of pyridine N-oxides and related functional groups.

The conversion of the N-oxide back to the pyridine can be achieved through deoxygenation reactions, which is a common step after the desired functionalization of the pyridine ring has been accomplished. This "N-oxide strategy" allows for regioselective modifications that are often difficult to achieve on the parent pyridine. researchgate.net

Research on the Coordination Chemistry of this compound Remains Limited

Despite the growing interest in the versatile applications of pyridine N-oxide derivatives in coordination chemistry, dedicated research into the specific compound this compound as a ligand remains notably scarce in publicly available scientific literature. While extensive studies exist for structurally related pyridine N-oxides and cyanopyridines, a comprehensive analysis of the coordination behavior, synthesis of metal complexes, and detailed structural characterization of complexes involving this compound is not yet available.

The field of coordination chemistry heavily relies on the intricate interplay between metal ions and ligands. Pyridine N-oxides are well-established ligands, typically coordinating to metal centers through the oxygen atom of the N-oxide group. The electronic properties of the pyridine ring, influenced by various substituents, can modulate the donor capacity of the oxygen atom. Similarly, the cyano group is a known coordinating moiety, capable of binding to metals through its nitrogen atom, and can also act as a bridging ligand to form polynuclear complexes.

The presence of both an N-oxide and a cyano group in this compound suggests its potential to act as a versatile ligand with multiple potential coordination modes. However, without experimental data from synthesized and characterized metal complexes, any discussion on its specific ligand properties, such as the preferred donor atom or its bridging capabilities, would be purely speculative.

Until such research is conducted and published, a detailed and scientifically accurate article on the coordination chemistry of this compound, as outlined in the requested structure, cannot be provided. The scientific community awaits further exploration into this potentially interesting ligand.

Vi. Coordination Chemistry of 2 Cyano 5 Methylpyridine 1 Oxide

Electronic and Magnetic Properties of Derived Coordination Compounds

While specific experimental data on the electronic and magnetic properties of coordination compounds derived solely from 2-cyano-5-methylpyridine 1-oxide are not extensively documented in publicly available research, the behavior of these complexes can be inferred from studies on related pyridine (B92270) N-oxide systems. The electronic and magnetic properties are fundamentally dictated by the nature of the metal ion, its oxidation state, the coordination geometry, and the ligand field strength.

Electronic Properties

The electronic spectra of transition metal complexes with pyridine N-oxide ligands are generally characterized by d-d transitions and charge-transfer bands. The position and intensity of these bands provide insights into the geometry of the complex and the nature of the metal-ligand bonding.

For complexes of this compound, the N-oxide group acts as a strong σ-donor and a moderate π-donor. The presence of the electron-withdrawing cyano group at the 2-position is expected to influence the electronic properties of the ligand and, consequently, the resulting metal complexes. This can lead to a weaker ligand field compared to unsubstituted or alkyl-substituted pyridine N-oxides, which would affect the energies of the d-d transitions.

The UV-Vis spectra of such complexes would likely exhibit ligand-to-metal charge transfer (LMCT) bands, in addition to the d-d transitions of the metal center. The energy of these charge transfer bands would be influenced by the oxidation state of the metal and the specific substituents on the pyridine ring.

Table 1: Expected Electronic Transitions in Hypothetical Transition Metal Complexes of this compound

Metal IonCoordination GeometryExpected d-d TransitionsPotential Charge-Transfer Bands
Co(II)Octahedral4T1g → 4T2g, 4T1g → 4A2g, 4T1g → 4T1g(P)LMCT
Ni(II)Octahedral3A2g → 3T2g, 3A2g → 3T1g, 3A2g → 3T1g(P)LMCT
Cu(II)Distorted Octahedral2Eg → 2T2g (broad band)LMCT

Note: This table is illustrative and based on general principles of coordination chemistry. Actual transition energies would require experimental determination.

Magnetic Properties

The magnetic properties of coordination compounds are determined by the number of unpaired electrons in the metal's d-orbitals and the interactions between adjacent metal centers in polynuclear complexes. For mononuclear complexes of this compound, the magnetic moments would be expected to correspond to the spin-only values for the respective metal ions, with some contribution from orbital angular momentum.

In polynuclear complexes, the pyridine N-oxide ligand can act as a bridging ligand, mediating magnetic exchange interactions between metal centers. The nature of this interaction (ferromagnetic or antiferromagnetic) depends on the geometry of the bridging, the metal-oxygen-metal angle, and the nature of the metal orbitals involved.

For instance, cobalt(II) complexes with pyridine-based macrocyclic ligands have been shown to exhibit substantial magnetic anisotropy. rsc.orgrsc.orgnih.gov This property is crucial for the development of single-molecule magnets (SMMs). Although no specific data exists for this compound complexes, it is plausible that its cobalt(II) complexes could also display interesting magnetic behavior. Similarly, copper(II) complexes with related pyridine derivatives have shown antiferromagnetic behavior. rsc.orgnih.gov

Table 2: Predicted Magnetic Behavior for Hypothetical Complexes of this compound

Metal IonComplex TypePredicted Magnetic Behavior
Co(II)MononuclearParamagnetic, potential for magnetic anisotropy
Cu(II)Dinuclear (bridged)Antiferromagnetic or ferromagnetic coupling
Mn(II)PolynuclearWeak antiferromagnetic interactions

Note: The magnetic behavior is highly dependent on the specific structure of the complex and requires experimental verification through techniques like magnetometry.

Catalytic Applications of Metal Complexes Incorporating this compound Ligands

Metal complexes incorporating pyridine N-oxide ligands have been explored for various catalytic applications, leveraging the ability of the metal center to facilitate chemical transformations. The specific electronic and steric environment provided by the this compound ligand could offer unique advantages in certain catalytic reactions. While direct catalytic studies of complexes with this specific ligand are scarce, potential applications can be extrapolated from related systems.

Oxidation Catalysis

Copper complexes with pyridine-containing ligands are known to be active in a variety of oxidation reactions. acs.orgdigitellinc.comd-nb.infonih.gov The electronic properties of the this compound ligand could modulate the redox potential of a copper center, potentially enhancing its catalytic activity in the oxidation of alcohols, phenols, or other organic substrates. The N-oxide functionality itself can also play a role in the catalytic cycle.

Cross-Coupling Reactions

Palladium complexes are widely used as catalysts in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgrsc.orgacs.orgresearchgate.netmdpi.com Pyridine-based ligands are commonly employed to stabilize the palladium catalyst and influence its reactivity and selectivity. The this compound ligand could potentially be used to create novel palladium catalysts with tailored electronic and steric properties for specific cross-coupling applications. The pyridine N-oxide moiety can influence the electron density at the metal center, thereby affecting the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Table 3: Potential Catalytic Applications of Metal Complexes with this compound Ligands

MetalType of ReactionPotential SubstratesRationale
CopperAerobic OxidationAlcohols, PhenolsModulation of Cu(II)/Cu(I) redox potential by the ligand.
PalladiumSuzuki Cross-CouplingAryl halides, boronic acidsTuning of catalyst activity and stability.
PalladiumHeck ReactionAryl halides, alkenesControl of regioselectivity and efficiency.
RutheniumTransfer HydrogenationKetones, AldehydesFormation of active ruthenium hydride species.

Note: This table presents potential applications based on the known catalytic activity of related metal-ligand systems. The actual efficacy of this compound complexes in these reactions would need to be experimentally validated.

Vii. Research Applications and Synthetic Utility of 2 Cyano 5 Methylpyridine 1 Oxide

Building Block for Complex Polyheterocyclic Architectures

The reactivity of 2-Cyano-5-methylpyridine 1-oxide makes it a suitable precursor for the synthesis of complex polyheterocyclic systems. The N-oxide moiety can activate the pyridine (B92270) ring for various transformations, including cycloaddition reactions and rearrangements, which are pivotal in the construction of fused heterocyclic scaffolds.

One of the key reactions of pyridine N-oxides is their participation in [4+2] and [3+2] cycloaddition reactions. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity of pyridine N-oxides suggests its potential in this area. For instance, in the presence of suitable dienophiles, the pyridine N-oxide ring system can act as a diene, leading to the formation of bicyclic adducts which can be further transformed into a variety of substituted pyridines and other heterocyclic systems.

Furthermore, the cyano group at the 2-position can direct the regioselectivity of these cycloadditions and can also serve as a handle for subsequent cyclization reactions. For example, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, functionalities that can readily participate in intramolecular condensation reactions to form fused rings. Research on related compounds, such as the synthesis of spiro[indole-3,4'-pyridine] derivatives, highlights the utility of cyanopyridine scaffolds in constructing complex, multi-ring systems of biological and materials science interest.

Precursor for Advanced Pyridine-Based Functional Molecules

This compound serves as a valuable precursor for the synthesis of advanced pyridine-based functional molecules, including those with applications in materials science and medicinal chemistry. The combination of the electron-withdrawing cyano group and the N-oxide functionality creates a "push-pull" electronic effect that can be exploited in the design of molecules with interesting photophysical properties.

A notable application of related cyanopyridine derivatives is in the synthesis of azo dyes with nonlinear optical (NLO) properties. For example, a compound structurally similar to a derivative of this compound, 2-cyano-5-[4-(N-methyl-N-(2-hydroxyethyl)amino)-1-diazenylphenyl]pyridine, has been synthesized and characterized as a push-pull azo-dye. nih.gov In this molecule, the dialkylamino group acts as an electron donor and the cyano-substituted pyridine ring functions as a strong electron acceptor, leading to a significant quadratic NLO response. nih.gov The synthesis of such dyes typically involves the diazotization of an aminopyridine derivative followed by coupling with a suitable aromatic partner. nih.gov The N-oxide group in this compound can be readily converted to an amino group, making it a viable starting material for such functional dyes.

The general synthetic utility of cyanopyridines extends to the preparation of bipyridine derivatives, which are important ligands in coordination chemistry and catalysis. nih.govorgsyn.org Various cross-coupling methodologies, such as Suzuki, Stille, and Negishi couplings, are employed for the synthesis of bipyridines. nih.gov The 2-cyano-5-methylpyridine scaffold can be elaborated into more complex pyridine-based ligands for transition metal complexes, which have applications in catalysis and materials science. researchgate.netrsc.org

Contribution to the Development of Novel Synthetic Methodologies in Organic Chemistry

The reactivity of this compound and related pyridine N-oxides has contributed to the development of novel synthetic methodologies in organic chemistry. The Reissert-Henze reaction is a classic example, where a pyridine N-oxide reacts with a cyanating agent, typically in the presence of an acylating or alkylating agent, to introduce a cyano group at the α-position of the pyridine ring. orgsyn.orgsemanticscholar.org While this compound already possesses a cyano group, the principles of this reaction are fundamental to the chemistry of pyridine N-oxides and have been adapted for the introduction of other functional groups.

Modern variations of the Reissert-Henze reaction have expanded the scope of functionalization of pyridine N-oxides. For instance, methods for the direct α-cyanation of pyridine N-oxides using reagents like trimethylsilyl (B98337) cyanide have been developed, offering a regioselective route to 2-cyanopyridines. chem-soc.si The study of the reactivity of substituted pyridine N-oxides like this compound in such reactions helps in refining these methodologies and understanding the electronic and steric effects that govern their outcomes.

Furthermore, the development of multicomponent reactions (MCRs) provides an efficient approach to complex molecules from simple starting materials in a single step. nih.gov The versatile reactivity of the functional groups in this compound makes it a potential candidate for the design of novel MCRs to generate libraries of complex pyridine derivatives for biological screening.

Role in Chemical Probe Development for Biological Systems (Research Focus)

The pyridine scaffold is a common feature in many biologically active molecules and fluorescent dyes, making its derivatives, including this compound, attractive for the development of chemical probes for biological systems. Chemical probes are small molecules used to study and manipulate biological processes, and fluorescent probes are particularly valuable for their high sensitivity and utility in cellular imaging.

The design of fluorescent chemosensors often relies on modulating the photophysical properties of a fluorophore through its interaction with a specific analyte. nih.gov The electronic push-pull nature that can be imparted to derivatives of this compound makes this scaffold a promising platform for developing probes based on intramolecular charge transfer (ICT) or solvatochromic effects. For example, the synthesis of a fluorophore where the 2-cyano-5-methylpyridine moiety is coupled to a fluorescent reporter could lead to a probe whose emission properties are sensitive to the local environment or the presence of specific ions or biomolecules.

While specific examples of chemical probes derived directly from this compound are not prominent in the literature, the general principles of probe design support its potential in this area. For instance, the cyano group can act as a recognition site or be transformed into other functionalities to interact with specific targets. The development of activatable probes, which exhibit a change in fluorescence upon reaction with an enzyme, is a significant area of research. researchgate.net The reactivity of the pyridine N-oxide and the cyano group could be harnessed to design probes that are activated by specific enzymatic transformations.

Viii. Emerging Research Frontiers and Future Perspectives for 2 Cyano 5 Methylpyridine 1 Oxide

Development of Asymmetric Synthesis Routes

While the synthesis of racemic 2-Cyano-5-methylpyridine 1-oxide is achievable through established methods for pyridine (B92270) N-oxidation and cyanation, the development of asymmetric synthesis routes to access enantiomerically pure derivatives represents a significant and largely unexplored frontier. The introduction of chirality would open up new avenues for its application in stereoselective catalysis and as a chiral building block in medicinal chemistry.

Future research in this area is likely to focus on several key strategies:

Catalytic Asymmetric Oxidation: The development of chiral catalysts for the asymmetric oxidation of 2-cyano-5-methylpyridine to its corresponding N-oxide is a primary target. This could involve the use of chiral transition metal complexes or organocatalysts that can differentiate between the two faces of the pyridine nitrogen.

Kinetic Resolution: Another viable approach is the kinetic resolution of racemic this compound. This could be achieved through enantioselective reactions catalyzed by enzymes or chiral chemical catalysts, where one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched substrate.

Asymmetric C-H Functionalization: Advances in asymmetric C-H functionalization could provide a novel route to chiral derivatives of this compound. Chiral catalysts could be employed to direct the enantioselective introduction of functional groups at various positions on the pyridine ring.

The successful development of these asymmetric routes will be crucial for unlocking the full potential of this compound in applications where stereochemistry is critical.

Exploration of Photochemical and Electrochemical Reactivity

The photochemical and electrochemical properties of this compound are another fertile ground for future investigation. Pyridine N-oxides are known to exhibit rich and varied reactivity under photochemical and electrochemical conditions, and the specific substituents on the target molecule are expected to modulate these properties in interesting ways.

Photochemical Reactivity:

Photoinduced Rearrangements: Pyridine N-oxides are known to undergo a variety of photoinduced rearrangements. Future studies could explore the specific rearrangements of this compound, potentially leading to the synthesis of novel heterocyclic scaffolds.

Hydrogen Atom Transfer (HAT) Reagent: Recent research has shown that pyridine N-oxides can act as hydrogen atom transfer (HAT) reagents in photochemical reactions. semanticscholar.orgrsc.org The potential of this compound in this capacity could be explored for the functionalization of C-H bonds in other molecules.

Generation of Reactive Intermediates: Photolysis of pyridine N-oxides can lead to the generation of reactive oxygen species and other intermediates. nih.gov Investigating these pathways for this compound could lead to new synthetic methodologies.

Electrochemical Reactivity:

Electrochemical C-H Functionalization: The electrochemical oxidation of pyridine N-oxides has been shown to be an effective method for C-H functionalization. acs.org This approach could be applied to this compound to introduce a variety of functional groups onto the pyridine ring in a controlled and sustainable manner.

Redox-Active Materials: The electrochemical properties of this compound could also be harnessed for the development of new redox-active materials for applications in energy storage and catalysis.

A deeper understanding of the photochemical and electrochemical behavior of this compound will not only expand the synthetic toolkit for heterocyclic chemistry but also pave the way for its use in photoredox catalysis and electro-organic synthesis.

Advanced Materials Science Applications (e.g., NLO, Optoelectronics, Self-Assembly)

The unique electronic structure of this compound, characterized by a significant dipole moment and the interplay of electron-donating and -withdrawing groups, makes it an attractive candidate for applications in advanced materials science.

Nonlinear Optical (NLO) Materials: Organic molecules with large second-order NLO responses are of great interest for applications in telecommunications and optical data processing. The push-pull nature of this compound suggests that it could exhibit significant NLO properties. Future research could involve the synthesis of derivatives with extended π-systems to enhance these properties and their incorporation into polymeric matrices.

Optoelectronics: The potential for tuning the electronic properties of this compound through chemical modification makes it a promising building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.

Self-Assembly: The polar nature of the N-oxide group and the potential for hydrogen bonding and π-π stacking interactions suggest that this compound and its derivatives could be designed to self-assemble into well-defined supramolecular structures. These structures could find applications in areas such as sensing, catalysis, and drug delivery.

Systematic studies correlating the structure of this compound derivatives with their materials properties will be essential for realizing their potential in these high-technology applications.

Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry and predictive modeling are powerful tools that can accelerate the discovery and development of new molecules with desired properties. In the context of this compound, these approaches can provide valuable insights and guide experimental efforts.

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict a wide range of properties for this compound and its derivatives, including their electronic structure, spectroscopic properties, and reactivity. researcher.life These calculations can help to rationalize experimental observations and to identify promising candidates for specific applications.

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models can be developed to establish mathematical relationships between the molecular structure of this compound derivatives and their properties of interest, such as their NLO response or biological activity. acs.org These models can then be used to virtually screen large libraries of compounds and to identify the most promising candidates for synthesis and testing.

Design of Novel Derivatives: By combining computational screening with synthetic intuition, it will be possible to design novel derivatives of this compound with optimized properties for specific applications. For example, computational modeling could be used to design derivatives with enhanced NLO properties or with specific binding affinities for a biological target.

The synergy between computational design and experimental synthesis will be a key driver of innovation in the field of this compound research, enabling the rapid and efficient development of new materials and technologies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-cyano-5-methylpyridine 1-oxide, and how do reaction conditions influence product yield?

  • Methodology : The compound can be synthesized via alkylation of pyridine 1-oxide derivatives. For example, reacting 3-hydroxymethylpyridine 1-oxide with methyl fluorosulfonate (a strong alkylating agent) followed by potassium cyanide generates 2,6-dicyano-3-methylpyridine derivatives . Key factors include:

  • Temperature control : Reactions often proceed at room temperature to avoid side reactions.
  • Solvent selection : Dichloromethane is commonly used for its inertness and solubility properties.
  • Reagent stoichiometry : Excess cyanide ensures complete nucleophilic substitution.
    • Yield optimization : Yields up to 83% are achievable, but isomer formation (e.g., 2-chloro-3-methylpyridine) may occur, requiring chromatographic purification .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology : Combine multiple analytical methods:

  • FT-IR/Raman : Identify characteristic peaks for nitrile (C≡N, ~2200 cm⁻¹) and N-oxide (N⁺–O⁻, ~1250–1350 cm⁻¹) groups .
  • NMR : 1^1H NMR should show methyl protons (~2.5 ppm) and pyridine ring protons (6.5–8.5 ppm). 13^{13}C NMR confirms nitrile carbons (~115 ppm) .
  • UV-Vis : Monitor π→π* transitions in the pyridine ring (~250–300 nm) for purity assessment .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology :

  • Column chromatography : Use silica gel with ethyl acetate/hexane gradients to separate isomers (e.g., 2-chloro-3-methylpyridine vs. target product) .
  • Recrystallization : Polar solvents like ethanol or acetonitrile enhance crystal purity.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound via alkylation-cyanidation pathways?

  • Methodology : The reaction involves:

Alkylation : Methyl fluorosulfonate generates a 1-alkoxypyridinium intermediate by attacking the N-oxide oxygen.

Cyanide substitution : CN⁻ displaces the alkoxy group at the α- or β-position, favoring nitrile formation at sterically accessible sites (e.g., position 2 or 6) .

  • Kinetic studies : Monitor intermediates via in situ NMR or mass spectrometry to confirm the stepwise mechanism.

Q. How do computational methods (e.g., DFT) elucidate the electronic properties of this compound?

  • Methodology :

  • HOMO-LUMO analysis : Predict reactivity by calculating frontier molecular orbitals. The nitrile group lowers LUMO energy, enhancing electrophilicity .
  • Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugation effects (e.g., charge transfer from N-oxide to cyano groups) .
  • Solvent modeling : Use polarizable continuum models (PCM) to simulate solvent effects on stability and reaction pathways.

Q. What strategies mitigate isomer formation during synthesis, such as 2-chloro-3-methylpyridine contamination?

  • Methodology :

  • Regioselective control : Introduce directing groups (e.g., methyl at position 5) to bias cyanide attack at position 2 .
  • Catalytic additives : Lewis acids (e.g., ZnCl₂) may stabilize transition states favoring the desired isomer.
  • Temperature modulation : Lower temperatures reduce kinetic competition between pathways, as shown in dichloromethane-based syntheses .

Q. How can this compound serve as a precursor for bioactive analogs (e.g., fusaric acid derivatives)?

  • Methodology :

  • Hydrolysis : Acidic conditions convert nitriles to carboxylic acids (e.g., 6-cyano-5-methylpicolinic acid), which are intermediates for antimicrobial agents .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids enable functionalization for drug discovery .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported yields for similar N-oxide cyanidation reactions?

  • Methodology :

  • Batch variability : Trace moisture in solvents or reagents (e.g., KCN) can hydrolyze intermediates, reducing yields. Use anhydrous conditions and glovebox techniques .
  • Isomer quantification : HPLC or GC-MS distinguishes isomers, avoiding overestimation of target product yields .

Tables for Key Data

Property Method/Technique Typical Value Reference
Synthetic YieldAlkylation-Cyanidation75–83% (with isomer separation)
Nitrile Stretching FrequencyFT-IR2200–2250 cm⁻¹
Methyl Proton Shift (NMR)1^1H NMR (CDCl₃)δ 2.5–2.7 ppm
HOMO-LUMO Gap (DFT)B3LYP/6-31G*4.5–5.0 eV

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.